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Introduction:

The interaction between Membrane-Associated Protein 17 (MAP17) and NUMB, an endocytic
adaptor protein, is a critical event in the regulation of the Notch signaling pathway.[1] MAP17, a
small cargo protein often overexpressed in various cancers, can sequester NUMB, leading to
the activation of Notch signaling.[1] This activation promotes an increase in cancer stem cell
populations and is correlated with tumor progression.[1][2][3] The Proximity Ligation Assay
(PLA) is a highly sensitive and specific method for the in situ detection of protein-protein
interactions.[4][5] This technique allows for the visualization and quantification of individual
interaction events, making it an ideal tool to study the MAP17-NUMB association within the
cellular context.

This document provides a detailed protocol for the detection and quantification of the MAP17-
NUMB interaction using the Duolink® Proximity Ligation Assay.

Data Presentation

The following table summarizes quantitative data from a study detecting the interaction
between MAP17 and NUMB using a Proximity Ligation Assay in HeLa and T47D cell lines. The
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data represents the average number of PLA signals per cell, indicating the extent of the
protein-protein interaction under different experimental conditions.

Statistical
. Average PLA L
. Experimental . Significance

Cell Line . Signals per Reference

Condition (vs. Empty
Cell
Vector)

Empty Vector

Hela Py ~5 - [6]
(Control)
MAP17

HelLa ) ~25 p<0.01 [6]
Overexpression
Truncated

HelLa MAP17 ~5 Not Significant [6]
Overexpression
Empty Vector

T47D ~8 - [6]
(Control)
MAP17

T47D ) ~30 p <0.001 [6]
Overexpression
Truncated

T47D MAP17 ~8 Not Significant [6]

Overexpression

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: MAP17-NUMB interaction and its effect on the Notch signaling pathway.
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Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
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Experimental Protocols

This protocol is adapted from standard Duolink® PLA protocols and the specific methods used
in the study of the MAP17-NUMB interaction.

Materials and Reagents:
o Cells: HeLa or T47D cells cultured on sterile glass coverslips.
e Primary Antibodies:

o Rabbit anti-MAP17 antibody (Use a concentration optimized for immunofluorescence,
typically 1-10 pg/mL).

o Goat anti-NUMB antibody (e.g., Abcam, Cat# ab4147, used at a 1:100-1:500 dilution).
o Note: Primary antibodies must be raised in different species.

o Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Goat
MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-
Aldrich/MilliporeSigma).

o Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
» Permeabilization Solution: 0.5% Triton X-100 in PBS.
» Wash Buffers: Duolink® Wash Buffers A and B.
e Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
e Equipment:
o Humidity chamber
o 37°C incubator
o Fluorescence microscope with appropriate filters

Protocol:
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e Cell Culture and Preparation: a. Seed HelLa or T47D cells on sterile glass coverslips in a 24-
well plate and culture to 50-70% confluency. b. Wash the cells twice with ice-cold PBS. c. Fix
the cells with 4% PFA for 20 minutes at room temperature. d. Wash twice with PBS. e.
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.[7] f.
Wash twice with PBS.

e Blocking: a. Add Duolink® Blocking Solution to each coverslip, ensuring the cells are fully
covered. b. Incubate in a humidity chamber for 60 minutes at 37°C.[1]

e Primary Antibody Incubation: a. Dilute the primary antibodies (anti-MAP17 and anti-NUMB)
in the Duolink® Antibody Diluent to their optimal concentrations. b. Tap off the blocking
solution from the coverslips. c. Add the primary antibody solution to the cells. d. Incubate in a
humidity chamber overnight at 4°C.

o PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A
with gentle agitation. b. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Goat MINUS) 1:5
in the Antibody Diluent. c. Add the PLA probe solution to the coverslips. d. Incubate in a
humidity chamber for 1 hour at 37°C.

e Ligation: a. Wash the coverslips twice for 5 minutes each in 1x Wash Buffer A. b. Prepare the
Ligation mix by diluting the Ligation Buffer 1:5 with high-purity water and then adding the
Ligase to a 1:40 dilution. c. Add the Ligation mix to the coverslips. d. Incubate in a humidity
chamber for 30 minutes at 37°C.

o Amplification: a. Wash the coverslips twice for 2 minutes each in 1x Wash Buffer A. b.
Prepare the Amplification mix by diluting the Amplification buffer 1:5 with high-purity water
and then adding the Polymerase to a 1:80 dilution. c. Add the Amplification mix to the
coverslips. d. Incubate in a humidity chamber for 100 minutes at 37°C. Protect from light.

e Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each in 1x Wash
Buffer B. b. Wash once for 1 minute in 0.01x Wash Buffer B. c. Mount the coverslips onto
glass slides using a minimal amount of Duolink® In Situ Mounting Medium with DAPI.

Data Acquisition and Analysis:

e Image Acquisition:
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o Visualize the slides using a fluorescence microscope.

o Capture images using filters for DAPI (blue, for nuclei) and the chosen fluorophore for the
PLA signal (e.g., red).

o Acquire multiple images from different fields for each experimental condition.

e Image Analysis and Quantification:

o

Use image analysis software (e.g., ImageJ/Fiji) to count the number of PLA signals (dots)
per cell.

o

The number of nuclei (DAPI stain) can be used to determine the cell count in each field.

[¢]

Calculate the average number of PLA signals per cell for each condition.

o

Perform statistical analysis (e.g., t-test) to determine the significance of any observed
differences between experimental groups.

Controls:

» Negative Control (Antibody Diluent): Omit primary antibodies to control for non-specific
binding of PLA probes.

e Single Primary Antibody Control: Use only one of the primary antibodies (e.g., only anti-
MAP17) to ensure that the signal is dependent on the presence of both target proteins.

» Biological Negative Control: Use cells known not to express one or both of the target
proteins, or a condition where the interaction is not expected (e.g., the truncated MAP17
which lacks the NUMB binding domain).[6]
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 To cite this document: BenchChem. [Detecting the MAP17-NUMB Interaction: An Application
of Proximity Ligation Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597279#proximity-ligation-assay-to-detect-map17-
numb-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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